molecular formula C14H11ClO2 B061052 3-[(3-Chlorobenzyl)oxy]benzaldehyde CAS No. 168084-95-5

3-[(3-Chlorobenzyl)oxy]benzaldehyde

Cat. No. B061052
M. Wt: 246.69 g/mol
InChI Key: BCUFZCBDHLSTBG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[(3-Chlorobenzyl)oxy]benzaldehyde” involves complex chemical reactions, often starting from basic aldehyde or benzaldehyde derivatives. For instance, one synthesis method includes reactions of benzaldehyde derivatives with other aromatic compounds in the presence of superacids or H-form zeolite to produce various byproducts, showcasing the compound's reactivity and the role of specific catalysts or reagents in its synthesis (Koltunov, Y. K., Walspurger, S., & Sommer, J., 2004).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been carried out using techniques like X-ray crystallography, which reveals the spatial arrangement of atoms within the molecule. For example, the crystal structure of a related compound was determined, showing orthorhombic crystals and providing insights into the electronic nature and bonding patterns within the molecule (Özay, H., Yıldız, M., Ünver, H., & Durlu, T. N., 2013).

Chemical Reactions and Properties

Chemical reactions involving “3-[(3-Chlorobenzyl)oxy]benzaldehyde” derivatives can vary widely, demonstrating their reactivity under different conditions. For instance, benzaldehyde derivatives undergo oxidation reactions to produce benzaldehyde oximes, showcasing the compound’s ability to participate in organic transformations and form new chemical bonds (Zhang Hong-ping, 2012).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of heterocyclic compounds .

Summary of the Application

“3-[(3-Chlorobenzyl)oxy]benzaldehyde” is used in the synthesis of novel Bis-Schiff bases, and Bis 1,3-thiazolidin-4-one derivatives . These compounds are significant due to their wide range of biological characteristics, including anti-inflammatory, oncological activity, wound healing, anticonvulsant, anti-biofilm, Tyrosine inhibition, antibacterial, anti-HIV, etc .

Methods of Application or Experimental Procedures

The synthesis involves three major steps :

  • Cyclization process : The required Bis 1,3-thiazolidin-4-one products are synthesized with 79-97% yields through refluxing reaction in benzene with thioglycolic acid .

Results or Outcomes

The synthesis results in the production of Bis 1,3-thiazolidin-4-one derivatives with yields ranging from 79% to 97% . These compounds have a wide range of biological characteristics, making them valuable in various applications .

Safety And Hazards

I couldn’t find specific safety and hazard information for “3-[(3-Chlorobenzyl)oxy]benzaldehyde”.


Future Directions

The future directions for “3-[(3-Chlorobenzyl)oxy]benzaldehyde” could not be determined from the available information.


properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c15-13-5-1-4-12(7-13)10-17-14-6-2-3-11(8-14)9-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFZCBDHLSTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397543
Record name 3-[(3-chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzyl)oxy]benzaldehyde

CAS RN

168084-95-5
Record name 3-[(3-chlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Huecas, L Araújo-Bazán, FM Ruiz… - Journal of Medicinal …, 2021 - ACS Publications
Bacterial resistance to antibiotics makes previously manageable infections again disabling and lethal, highlighting the need for new antibacterial strategies. In this regard, inhibition of …
Number of citations: 12 pubs.acs.org

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